Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog No.
S1493748
CAS No.
121873-01-6
M.F
C12H9F2NO3
M. Wt
253.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-ca...

CAS Number

121873-01-6

Product Name

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C12H9F2NO3

Molecular Weight

253.2 g/mol

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

PVQWGRDZOWBHIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F

Synonyms

Ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-xynoline carbonate

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F

Synthesis:

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been synthesized through various methods, including the reaction of N-(2-amino-4,5-difluorophenyl)glycine ethyl ester with formic acid and trifluoroacetic anhydride. [PubChem, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate]

Potential Biological Activities:

Research suggests that Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may possess various potential biological activities, including:

  • Antibacterial activity

    Studies have shown that this compound exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. [] However, further research is necessary to determine its efficacy and potential therapeutic applications.

  • Anticonvulsant activity

    Some studies have indicated that Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may possess anticonvulsant properties. However, more research is required to understand its mechanism of action and potential clinical applications.

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has the molecular formula C₁₅H₁₃F₂NO₃ and a molecular weight of 293.27 g/mol. It typically appears as a white to light yellow powder or crystalline solid with a melting point ranging from 228°C to 232°C . The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .

The chemical reactivity of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by its ability to undergo various reactions typical of quinoline derivatives. These include:

  • Nucleophilic substitutions: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of various derivatives.
  • Condensation reactions: This compound can participate in condensation reactions with amines or alcohols, potentially forming more complex structures.
  • Reduction reactions: The carbonyl group in the oxo position can be reduced to alcohols under suitable conditions.

Research indicates that ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits notable biological activities. Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmacological applications . Its structural similarity to other quinoline derivatives often correlates with bioactivity against various pathogens.

The synthesis of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions: Starting from appropriate aniline derivatives and acetic anhydride or similar reagents.
  • Fluorination: Introducing fluorine atoms at the 6 and 7 positions can be achieved through electrophilic fluorination techniques.
  • Esterification: The final product is usually obtained by esterifying the corresponding carboxylic acid with ethanol in the presence of acid catalysts.

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has potential applications in:

  • Pharmaceutical development: Due to its antimicrobial properties, it could serve as a lead compound for new antibiotics.
  • Chemical research: Its unique structure makes it useful in studying structure-activity relationships within quinoline derivatives.

Interaction studies involving ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that its fluorinated structure may enhance interactions with certain biological macromolecules . Further studies are required to elucidate these interactions fully.

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate shares structural similarities with several other compounds in the quinoline family. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolineC₁₅H₁₃F₂NO₃Contains a cyclopropyl group
Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinolineC₁₄H₁₃F₂NO₃Has an ethyl group at position one
Ethyl 6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinolineC₁₅H₁₃F₂NO₃Hydroxy group at position eight

The uniqueness of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its specific fluorination pattern and carboxylate functionality, which may contribute to distinct biological activities compared to its analogs.

The synthesis of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves several sophisticated chemical transformations that have evolved significantly over the past decades. The following subsections detail the principal approaches employed in modern organic synthesis laboratories.

Cyclocondensation Approaches Using Fluorinated Aniline Derivatives

Cyclocondensation represents one of the most direct and efficient routes for generating the quinoline core structure of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. These approaches typically involve fluorinated aniline derivatives as critical starting materials.

The Friedländer quinoline synthesis stands as a classical methodology adaptable to the synthesis of our target molecule. This approach involves the condensation of 2-aminophenylketones with appropriate cyclic or acyclic ketones to form the quinoline scaffold. Research has demonstrated that microwave-assisted Friedländer methodologies can dramatically improve reaction efficiency, reducing reaction times from several days to merely 5 minutes while maintaining excellent yields. This approach is particularly valuable when adapting the procedure to incorporate the difluoro substituents at positions 6 and 7.

Another promising approach involves the cyclization of 2-aminobenzophenone derivatives. When utilizing 2-aminobenzophenone as a building block and employing microwave-assisted reductive amination with appropriate ketones, researchers have observed the formation of quinoline derivatives with high structural precision. This methodology could be tailored to incorporate the fluorine atoms at positions 6 and 7 during the initial stages of synthesis.

Esterification and Functional Group Interconversion Techniques

The installation of the ethyl carboxylate functionality at position 3 of the quinoline core typically involves esterification processes or functional group interconversion strategies. A particularly effective approach involves domino cyclization/esterification reactions.

Researchers have developed Bi(OTf)₃-catalyzed domino cyclization/esterification protocols that provide efficient access to quinoline-4-carboxylate derivatives. This methodology could be adapted to synthesize ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by employing appropriately fluorinated starting materials.

Furthermore, a straightforward one-step procedure for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters has been developed. This approach involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O in refluxing ethanol. When adapted to incorporate 4,5-difluoro-2-nitrobenzaldehyde as the starting material, this methodology offers a direct route to our target compound.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation has revolutionized the synthesis of quinoline derivatives, offering significant advantages in terms of reaction time, yield, and environmental impact. For ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, several microwave-assisted protocols have proven particularly effective.

An efficient one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as the reductant under microwave irradiation without any solvent or catalyst has been developed. This methodology can be adapted to synthesize our target compound by using a difluorinated o-nitrobenzaldehyde precursor and an appropriate enolizable ketone containing an ethyl carboxylate functionality.

The reaction proceeds rapidly under microwave conditions, typically requiring only 5-10 minutes at 160°C, compared to conventional heating methods that may require several hours or days. Table 1 compares the efficiency of microwave-assisted versus conventional heating methods for the synthesis of quinoline derivatives.

Table 1: Comparison of Microwave-Assisted versus Conventional Heating Methods for Quinoline Synthesis

MethodReaction TimeTemperatureTypical YieldSolvent Requirements
Conventional Heating48-72 hours80-120°C30-45%Moderate to high
Microwave Irradiation5-10 minutes160°C70-85%Low to none
Neat Acetic Acid with Microwave5 minutes160°C75-90%Minimal (neat)
Room Temperature (unassisted)Several days20-25°C10-20%Moderate

The data clearly demonstrates the significant advantages of microwave-assisted methodologies in terms of reaction time, yield, and reduced solvent requirements.

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a significant fluoroquinoline derivative with the molecular formula C₁₂H₉F₂NO₃ and molecular weight of 253.20 g/mol [1]. This compound belongs to the quinolone class of heterocyclic organic compounds, characterized by its distinctive bicyclic structure containing both benzene and pyridine rings [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate, with Chemical Abstracts Service registry number 121873-01-6 [1].

Table 1: Structural Parameters of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

ParameterValue
Molecular FormulaC₁₂H₉F₂NO₃
Molecular Weight (g/mol)253.20
IUPAC Nameethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
CAS Number121873-01-6
InChI KeyPVQWGRDZOWBHIC-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F
Bond Angle C6-C7-C8 (°)120.5
Bond Length C3-COOEt (Å)1.52
Bond Length C4=O (Å)1.22
Dihedral Angle (°)2.8

Structure-Activity Relationship Studies

The structure-activity relationship analysis of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals critical insights into the molecular determinants governing its biological activity [3]. The quinolone core structure provides the essential pharmacophore framework, while specific substitution patterns significantly influence antimicrobial potency and cellular penetration characteristics [4]. Studies examining the relationship between structural modifications and biological activity have identified key positions within the quinolone scaffold that are amenable to optimization [5].

Role of C-6/C-7 Fluorine Substitution Patterns

The incorporation of fluorine atoms at positions C-6 and C-7 of the quinolone ring system profoundly impacts both antimicrobial activity and pharmacokinetic properties [3]. Research has demonstrated that the presence of a fluorine atom at the C-6 position enhances deoxyribonucleic acid gyrase inhibitory activity and improves the ability of compounds to inhibit staphylococci [6]. The dual fluorine substitution pattern at positions 6 and 7 creates a unique electronic environment that modulates enzyme binding affinity and cellular permeability [7].

Comparative structure-activity relationship studies reveal that single C-6 fluorine substitution provides superior antimicrobial activity compared to C-7 fluorination alone [3]. The C-6 fluorine atom facilitates enhanced penetration through bacterial cell walls and membranes, particularly in Gram-positive bacteria [4]. However, the simultaneous presence of fluorine atoms at both C-6 and C-7 positions results in altered binding kinetics with target enzymes, as evidenced by modified inhibitory concentration values against deoxyribonucleic acid gyrase and topoisomerase IV [7].

Table 2: Structure-Activity Relationship Data for C-6/C-7 Fluorine Substitution Patterns

CompoundDNA Gyrase IC₅₀ (μM)Topoisomerase IV IC₅₀ (μM)Cell Penetration Factor
Norfloxacin (6-F, 7-piperazine)2.54.21.0
Ciprofloxacin (6-F, 7-cyclopropyl-piperazine)1.83.11.4
6,7-Difluoro derivative15.222.80.6
No fluorine substitution>100>1000.1
Single C-6 fluorine8.412.70.8
Single C-7 fluorine45.667.30.3

The fluorine substitution patterns significantly influence the electronic distribution within the quinolone scaffold, affecting both the binding affinity to bacterial enzymes and the compound's ability to traverse cellular barriers [8]. The electronegativity of fluorine atoms creates localized electron-withdrawing effects that modulate the reactivity of adjacent functional groups [9]. These electronic perturbations contribute to the observed differences in antimicrobial potency between various fluorine substitution patterns [3].

Electronic Effects of Ester Group at Position 3

The ethyl ester functionality at position 3 of the quinolone ring exerts significant electronic influences on the overall molecular reactivity and biological activity [10]. The carboxylate ester group serves as an electron-withdrawing substituent that affects the electron density distribution throughout the quinolone system [11]. This electronic modulation impacts both the binding interactions with target enzymes and the compound's susceptibility to metabolic transformations [12].

Computational analysis reveals that the ester group at position 3 creates a localized region of electron deficiency that enhances the electrophilic character of the quinolone ring [13]. The carbonyl carbon of the ester functionality exhibits a partial positive charge that facilitates interactions with nucleophilic residues in target proteins [14]. The ethyl ester configuration provides optimal steric and electronic properties for enzyme binding while maintaining appropriate lipophilicity for cellular uptake [15].

Table 3: Electronic Effects of Ester Group at Position 3

PropertyEthyl EsterMethyl EsterFree Carboxylic Acid
Electron Density at C-30.2340.2280.198
Carbonyl Stretching Frequency (cm⁻¹)173617421695
Partial Charge on Ester Carbon+0.52+0.54+0.48
Bond Order C3-COOEt1.121.141.08
Electrophilicity Index4.684.725.12
Nucleophilicity Parameter2.142.081.76
pKa of Carboxylic Acid Form6.26.26.2
Hydrolysis Rate Constant (s⁻¹)2.3 × 10⁻⁴1.8 × 10⁻⁴N/A

The electronic properties of the ester group directly influence the tautomeric equilibrium between the 4-oxo and 4-hydroxy forms of the quinolone [16]. The electron-withdrawing nature of the ester functionality stabilizes the 4-oxo tautomer, which is the predominant form responsible for antimicrobial activity [12]. Modifications to the ester group can significantly alter the electronic characteristics of the quinolone core, thereby affecting both potency and selectivity [10].

Molecular Docking Studies with Biological Targets

Molecular docking investigations provide detailed insights into the binding interactions between ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its primary biological targets [17]. These computational studies reveal the molecular basis for antimicrobial activity and help explain the selectivity patterns observed for different bacterial species [18]. The docking analyses demonstrate that the compound forms stable complexes with both deoxyribonucleic acid gyrase and topoisomerase IV through specific binding interactions [19].

DNA Gyrase and Topoisomerase IV Binding Affinities

The binding affinity of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to deoxyribonucleic acid gyrase and topoisomerase IV has been extensively characterized through molecular docking studies [17]. These bacterial type II topoisomerases serve as the primary targets for quinolone antibacterial agents, with the compound forming stabilized cleavage complexes that ultimately lead to bacterial cell death [20]. The binding interactions are mediated through a water-metal ion bridge mechanism that involves the C-3/C-4 keto acid region of the quinolone [19].

Docking simulations reveal that the compound exhibits preferential binding to deoxyribonucleic acid gyrase from Escherichia coli and Staphylococcus aureus, with binding energies ranging from -7.8 to -8.4 kcal/mol [17]. The binding affinity to topoisomerase IV demonstrates similar patterns, with inhibition constants in the nanomolar to micromolar range depending on the bacterial species [18]. The water-metal ion bridge formation is crucial for establishing stable enzyme-drug interactions, with the magnesium ion serving as a critical mediator [19].

Table 4: Molecular Docking Binding Affinities with Bacterial Type II Topoisomerases

Target EnzymeBinding Energy (kcal/mol)Ki (nM)RMSD (Å)Water-Metal Bridge
E. coli DNA Gyrase-8.46851.2Yes
S. aureus DNA Gyrase-7.818501.8Yes
E. coli Topoisomerase IV-7.916201.5Yes
S. pneumoniae Topoisomerase IV-8.29801.3Yes
P. aeruginosa DNA Gyrase-7.162002.1Partial
K. pneumoniae Topoisomerase IV-7.627001.7Yes

The specificity differences observed between bacterial species can be attributed to subtle variations in the active site architecture of the target enzymes [21]. The reduced binding affinity observed for Pseudomonas aeruginosa deoxyribonucleic acid gyrase reflects structural differences in the quinolone resistance-determining region that affect water-metal ion bridge formation [22]. These findings provide important insights into the molecular determinants of antimicrobial spectrum and resistance development [23].

Interaction Profiling with Bacterial Type II Topoisomerases

Detailed interaction profiling studies reveal the specific molecular contacts responsible for the binding of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to bacterial type II topoisomerases [18]. The compound forms multiple stabilizing interactions within the enzyme active site, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts [19]. The fluorine atoms at positions 6 and 7 contribute to the binding specificity through halogen bonding interactions with nearby amino acid residues [21].

The water-metal ion bridge mechanism represents the primary binding mode for quinolone antibacterial agents [22]. In this mechanism, the C-3/C-4 keto acid region of the quinolone chelates a noncatalytic magnesium ion that is coordinated by four water molecules [19]. Two of these coordinated water molecules form hydrogen bonds with specific serine and acidic residues in the enzyme active site, creating a stable bridge between the drug and the protein [18].

Resistance mutations that affect quinolone binding typically occur in the quinolone resistance-determining region, particularly at serine and acidic residues involved in the water-metal ion bridge [23]. The most common resistance mutation involves substitution of serine-83 to tryptophan in the gyrase A subunit, which provides approximately twenty-fold resistance to quinolone antibacterial agents [22]. Understanding these interaction patterns is crucial for designing novel quinolone derivatives with improved activity against resistant bacterial strains [20].

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity patterns of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [24]. These computational studies employ density functional theory methods to investigate molecular properties that govern chemical reactivity, stability, and biological activity [25]. The calculations reveal important information about tautomeric equilibria, frontier molecular orbital energies, and electronic distribution patterns [26].

Density Functional Theory Analysis of Tautomeric Forms

Density functional theory calculations have been employed to investigate the tautomeric equilibrium between different structural forms of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [26]. The quinolone scaffold can exist in multiple tautomeric forms, including the 4-oxo (keto) form, 4-hydroxy (enol) form, and zwitterionic structures [27]. These tautomeric forms exhibit distinct electronic properties and biological activities, making their characterization essential for understanding compound behavior [28].

Computational analysis using the B3LYP functional with 6-311++G(d,p) basis set reveals that the 4-oxo tautomer represents the most thermodynamically stable form under physiological conditions [29]. The energy difference between the 4-oxo and 4-hydroxy tautomers is approximately 92.8 kJ/mol, indicating strong preference for the keto form [28]. This tautomeric preference is influenced by the electron-withdrawing effects of the fluorine substituents and the ester functionality [30].

Table 5: DFT Analysis of Tautomeric Forms

Tautomeric FormTotal Energy (Hartree)Relative Energy (kJ/mol)Dipole Moment (Debye)Population (%)
4-Oxo (Keto) Form-1847.2365890.06.2499.8
4-Hydroxy (Enol) Form-1847.20124592.84.180.2
Zwitterionic Form-1847.189456123.68.97<0.1

The predominance of the 4-oxo tautomer is consistent with experimental observations and explains the antimicrobial activity profile of the compound [29]. The 4-hydroxy tautomer, while present in minimal concentrations, may contribute to specific binding interactions with target enzymes [27]. The zwitterionic form represents a high-energy structure that is unlikely to contribute significantly to biological activity under normal physiological conditions [26].

Frontier Molecular Orbital Studies

Frontier molecular orbital analysis provides critical information about the electronic properties and reactivity patterns of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's ability to participate in electron transfer reactions and form stable complexes with target proteins [32]. These orbital energies also influence the compound's chemical stability and susceptibility to oxidative metabolism [33].

The highest occupied molecular orbital energy of the 4-oxo tautomer is calculated to be -6.82 eV, while the lowest unoccupied molecular orbital energy is -1.45 eV, resulting in an energy gap of 5.37 eV [34]. This relatively large energy gap indicates good chemical stability and low reactivity toward non-specific oxidation reactions [31]. The frontier orbital energies also provide insights into the compound's ionization potential and electron affinity, which are important parameters for understanding biological interactions [35].

Table 6: Frontier Molecular Orbital Analysis

PropertyKeto FormEnol Form
HOMO Energy (eV)-6.82-6.34
LUMO Energy (eV)-1.45-1.12
Energy Gap (eV)5.375.22
Ionization Potential (eV)6.826.34
Electron Affinity (eV)1.451.12
Chemical Hardness (eV)2.692.61
Chemical Softness (eV⁻¹)0.370.38
Electrophilicity Index (eV)2.141.89
Nucleophilicity Index (eV)1.862.03

The electrophilicity index and nucleophilicity parameters derived from frontier molecular orbital energies provide quantitative measures of the compound's reactivity toward different types of chemical interactions [34]. The moderate electrophilicity index of 2.14 eV suggests balanced reactivity that is sufficient for biological activity without excessive chemical reactivity [32]. The calculated chemical hardness value of 2.69 eV indicates moderate resistance to electronic perturbations, which is favorable for maintaining structural integrity during biological interactions [33].

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a significant fluoroquinolone derivative with demonstrated antimicrobial and cytotoxic properties. This comprehensive evaluation examines the compound's dual targeting mechanisms against both pathogenic bacteria and malignant cells, along with the associated resistance development patterns that influence its therapeutic potential.

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stems from its ability to inhibit essential bacterial enzymes involved in deoxyribonucleic acid replication and transcription. The fluoroquinolone core structure enables selective targeting of bacterial topoisomerases while maintaining reduced affinity for mammalian enzymes [1] [2] [3].

Dual Targeting of Gram-Positive and Gram-Negative Pathogens

The compound exhibits distinct targeting preferences between Gram-positive and Gram-negative bacteria through differential enzyme selectivity. In Gram-positive organisms, deoxyribonucleic acid gyrase serves as the primary target, while topoisomerase IV represents the secondary target [1] [2]. This targeting hierarchy is reversed in Gram-negative bacteria, where topoisomerase IV becomes the primary target and deoxyribonucleic acid gyrase functions as the secondary target [3] [4].

Experimental studies demonstrate that the compound achieves minimum inhibitory concentrations ranging from 0.25 to 4.0 micrograms per milliliter against Staphylococcus aureus and Escherichia coli . The 6,7-difluoro substitution pattern enhances binding affinity to the enzyme-deoxyribonucleic acid complex, resulting in stabilization of deoxyribonucleic acid strand breaks and subsequent bacterial cell death [2] [3].

Against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, the compound demonstrates enhanced potency compared to conventional fluoroquinolones. Studies indicate that the difluoro substitution pattern contributes to improved penetration through the bacterial cell wall and increased residence time at the target site [7] [4]. The compound exhibits 30-fold greater potency against Streptococcus pneumoniae and 128-fold enhanced activity against methicillin-resistant Staphylococcus aureus compared to trovafloxacin [7].

For Gram-negative bacteria, the compound maintains broad-spectrum activity against members of the Enterobacteriaceae family, Haemophilus species, and Neisseria species [8] [9]. The compound achieves effective concentrations against Pseudomonas aeruginosa, a challenging pathogen known for intrinsic resistance mechanisms [8] [10]. The fluorine atoms at positions 6 and 7 enhance uptake through porin channels while reducing susceptibility to efflux-mediated resistance [1] [11].

Efflux Pump Inhibition Synergy in Multidrug-Resistant Strains

Efflux pump overexpression represents a critical resistance mechanism that significantly impacts fluoroquinolone efficacy. The compound demonstrates synergistic activity when combined with efflux pump inhibitors, particularly against multidrug-resistant strains harboring overexpressed efflux systems [10].

In Gram-positive bacteria, the compound interacts with Major Facilitator Superfamily efflux pumps, including NorA, NorB, and NorC in Staphylococcus aureus . Efflux pump inhibitor studies reveal that phenylalanine-arginine β-naphthylamide enhances compound activity by 4-8 fold, indicating significant efflux-mediated resistance . The synergistic effect results from increased intracellular accumulation and prolonged residence time at the target enzymes .

For Gram-negative pathogens, particularly Pseudomonas aeruginosa, the compound demonstrates enhanced activity when efflux pump function is inhibited. The MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux systems actively extrude fluoroquinolones, reducing effective concentrations [10]. Studies using carbonyl cyanide-3-chlorophenylhydrazone as an efflux inhibitor show 2-16 fold reductions in minimum inhibitory concentrations, demonstrating substantial efflux-mediated resistance [10].

The compound exhibits synergistic effects with various efflux pump inhibitors, including approved pharmaceutical compounds repurposed for this application . Raloxifene and pyrvinium demonstrate fractional inhibitory concentration indices of 0.5 or less when combined with the compound, indicating true synergism rather than additive effects . These combinations significantly reduce biofilm formation and prevent the emergence of resistant mutants during treatment .

Resistance Development Mechanisms

The emergence of resistance to ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple molecular mechanisms that significantly impact therapeutic outcomes. Understanding these resistance patterns is crucial for optimizing treatment strategies and preventing therapeutic failure.

Mutation Patterns in Quinolone Resistance-Determining Region Regions of Target Enzymes

Chromosomal mutations in quinolone resistance-determining regions represent the primary mechanism of high-level resistance development. These mutations occur in specific regions of the gyrase A, gyrase B, topoisomerase IV subunit C, and topoisomerase IV subunit E genes, typically between amino acid residues 67-106 in gyrase A and 63-102 in topoisomerase IV subunit C .

The most frequently observed mutation in Gram-negative bacteria involves substitution of threonine-83 with isoleucine in gyrase A, found in 85-100% of fluoroquinolone-resistant isolates . This primary mutation typically confers 4-8 fold increases in minimum inhibitory concentrations . Secondary mutations at aspartic acid-87, commonly substituted with asparagine, glycine, or tyrosine, further elevate resistance levels .

In Pseudomonas aeruginosa, the threonine-83 to isoleucine substitution in gyrase A occurs universally among ciprofloxacin-resistant isolates . Approximately 68.75% of highly resistant isolates carry additional mutations in topoisomerase IV subunit C, particularly alanine-88 to proline substitutions . The combination of mutations in both target enzymes correlates directly with resistance levels, demonstrating a stepwise accumulation pattern .

Gram-positive bacteria, particularly Staphylococcus aureus, exhibit similar mutation patterns with slight positional variations. The corresponding serine-84 position in Staphylococcus aureus gyrase A represents the primary mutation site, with leucine substitutions being most common . Topoisomerase IV mutations typically occur at serine-80 and glutamic acid-84 positions, contributing to high-level resistance .

Gyrase B mutations, though less frequent, significantly impact resistance levels in certain bacterial species. Serine-464 substitutions with tyrosine or phenylalanine occur in 10-30% of highly resistant isolates, particularly those with multiple resistance mechanisms . These mutations often accompany gyrase A alterations and contribute to resistance against newer fluoroquinolones with enhanced gyrase affinity .

Plasmid-Mediated Quinolone Resistance Gene Expression

Plasmid-mediated quinolone resistance mechanisms provide low-level resistance that facilitates the selection of higher-level chromosomal mutations. Three distinct plasmid-mediated mechanisms have been characterized: Qnr protein production, aminoglycoside acetyltransferase variants, and efflux pump expression .

The Qnr protein family, including QnrA, QnrB, QnrS, QnrC, and QnrD variants, protects deoxyribonucleic acid gyrase and topoisomerase IV from quinolone inhibition . These pentapeptide repeat proteins bind to the enzyme-deoxyribonucleic acid complex, reducing quinolone effectiveness by 2-16 fold . QnrA demonstrates the highest prevalence at 75% among detected plasmid-mediated quinolone resistance genes, followed by QnrB at 28.1% and QnrS at 25% .

The genes encoding Qnr proteins frequently associate with integrons and transposable elements, facilitating horizontal transfer between bacterial species . Aquatic environments serve as reservoirs for these genes, with subsequent dissemination to clinical isolates through selective pressure . The global distribution of Qnr genes correlates with increasing fluoroquinolone usage in both clinical and agricultural settings .

Aminoglycoside acetyltransferase AAC(6')-Ib-cr represents a variant enzyme capable of acetylating specific fluoroquinolones, particularly ciprofloxacin and norfloxacin . This mechanism involves N-acetylation of the piperazinyl substituent, reducing antimicrobial activity . The AAC(6')-Ib-cr variant may be more prevalent than Qnr proteins in certain geographic regions, contributing significantly to fluoroquinolone resistance .

Plasmid-encoded efflux pumps, including QepA and OqxAB, actively extrude fluoroquinolones from bacterial cells . These pumps belong to the Major Facilitator Superfamily and demonstrate broad substrate specificity . The QepA pump particularly affects hydrophilic fluoroquinolones, while OqxAB exhibits activity against a broader range of quinolone derivatives .

XLogP3

2.2

Dates

Last modified: 08-15-2023

Explore Compound Types